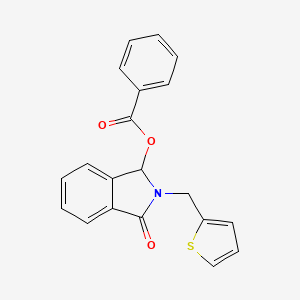

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate

Description

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate is a heterocyclic ester featuring a bicyclic isoindole core substituted with a 3-oxo group and a 2-thienylmethyl moiety. The benzenecarboxylate ester group enhances its structural rigidity and electronic complexity. The thiophene ring introduces sulfur-based aromaticity, which may influence solubility, reactivity, and intermolecular interactions compared to purely hydrocarbon-based analogs .

Properties

IUPAC Name |

[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S/c22-18-16-10-4-5-11-17(16)19(21(18)13-15-9-6-12-25-15)24-20(23)14-7-2-1-3-8-14/h1-12,19H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQUGFAHATDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate is a synthetic organic molecule known for its complex structure and potential biological activities. Its unique configuration combines an isoindoline core with a thienylmethyl substituent, which may confer specific interactions with biological targets.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.428 g/mol

- CAS Number : 866008-23-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thienylmethyl group may enhance its binding affinity and specificity towards certain biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar structures have shown potential against various pathogens, indicating that this compound could possess antimicrobial properties.

Anticancer Activity

In a study investigating the anticancer potential of isoindole derivatives, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Anti-inflammatory Mechanism

A separate study examined the anti-inflammatory effects of related compounds in vitro. The results showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate | Structure | Anticancer, Anti-inflammatory |

| 3-Oxo-2-(2-furylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate | Structure | Antimicrobial |

| 3-Oxo-2-(phenylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate | Structure | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler benzenecarboxylates (e.g., methyl benzenecarboxylate, ethyl benzenecarboxylate) listed in . Key differentiating features include:

- Thienylmethyl Substituent : A sulfur-containing aromatic ring, which may alter electronic properties (e.g., electron-withdrawing effects) and steric bulk compared to phenyl or alkyl groups .

- Benzenecarboxylate Ester : A common feature shared with analogs, though its positioning on the isoindole ring may affect hydrolysis kinetics .

Physicochemical Properties

- Solubility : The thiophene and isoindole moieties likely reduce polarity compared to aliphatic esters (e.g., ethyl benzenecarboxylate), decreasing solubility in polar solvents .

- Thermal Stability : The rigid isoindole core may increase melting points relative to flexible-chain esters like methyl benzenecarboxylate.

- Graph set analysis (as in ) might reveal distinct motifs compared to non-ketone analogs .

Data Table: Comparison with Key Benzenecarboxylate Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Methyl benzenecarboxylate | Methyl ester | ~136.15 | Ester, benzene ring | Solvent, intermediate |

| Ethyl benzenecarboxylate | Ethyl ester | ~150.18 | Ester, benzene ring | Fragrance, polymer additive |

| Benzyl benzenecarboxylate | Benzyl ester | ~228.24 | Ester, two benzene rings | Plasticizer, flavoring agent |

| Target Compound | Isoindole, thienylmethyl | ~367.42 (estimated) | Ester, ketone, thiophene, isoindole | Pharmaceuticals, materials science |

Research Findings and Methodological Insights

- Crystallography : Structural studies of similar compounds often employ SHELX software for refinement (). The target compound’s crystal structure, if solved via SHELXL, would reveal hydrogen-bonding patterns critical for understanding its stability .

- Lumping Strategy : highlights that structurally similar compounds are often grouped to simplify reaction modeling. However, the target compound’s unique features (e.g., thiophene, isoindole) may necessitate individualized analysis rather than lumping .

- Hydrogen Bonding: Bernstein et al. () emphasize graph set analysis for hydrogen-bond networks. The 3-oxo group in the target compound could form stronger or more directional bonds than non-ketone analogs, affecting aggregation behavior .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors like thienylmethyl-substituted isoindolinones with activated benzoate derivatives in acetic acid with sodium acetate as a base. For example, analogous syntheses of benzisothiazolone derivatives used reflux conditions (3–5 hours) with stoichiometric ratios of 1.0–1.1 equivalents of reactants . Purification typically involves recrystallization from DMF/acetic acid mixtures .

Basic: How to characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

Use X-ray crystallography to confirm the 3D arrangement of the isoindolinone and thienylmethyl moieties, as demonstrated for structurally similar benzisothiazolones . Complement with ¹H/¹³C NMR to verify substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, carbonyl signals near δ 170 ppm) . FT-IR can validate key functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

Discrepancies may arise from tautomerism or solvent interactions. For example, the isoindolinone ring may exhibit keto-enol tautomerism, altering NMR splitting patterns. Use variable-temperature NMR to stabilize tautomers or 2D-COSY/HSQC to assign ambiguous peaks . Cross-validate with DFT computational models to predict chemical shifts and compare with experimental data .

Advanced: What mechanistic pathways explain its reactivity in nucleophilic environments?

Methodological Answer:

The compound’s isoindolinone core acts as an electron-deficient scaffold, facilitating nucleophilic attack at the 3-oxo position. The thienylmethyl group may modulate reactivity via electron-donating/withdrawing effects. For analogous phthalimide derivatives, acylation reactions proceed via a tetrahedral intermediate stabilized by sodium acetate . Kinetic studies (e.g., monitoring reaction progress via HPLC ) can clarify rate-determining steps .

Basic: What are standard methods to assess purity and stability?

Methodological Answer:

HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients . For stability, conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and monitor decomposition via LC-MS to identify labile groups (e.g., ester hydrolysis) .

Advanced: How to design experiments to evaluate its biological activity (e.g., antimicrobial)?

Methodological Answer:

Adopt agar dilution assays (MIC determination) against Gram-positive/negative bacteria, referencing protocols for benzisothiazolone derivatives . Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays in mammalian cell lines. Structure-activity relationships (SAR) can be explored by synthesizing analogs with modified thienyl or benzoate groups .

Advanced: How to address low yields in coupling reactions involving the thienylmethyl group?

Methodological Answer:

Low yields may result from steric hindrance or competing side reactions. Optimize by:

- Using bulky Lewis acids (e.g., ZnCl₂) to activate the carbonyl group.

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Adjusting stoichiometry (e.g., 1.2 equivalents of thienylmethyl precursor) to drive the reaction .

Basic: What solvent systems are suitable for recrystallization?

Methodological Answer:

A 3:1 mixture of DMF/acetic acid is effective for recrystallizing isoindolinone derivatives, as it balances solubility and polarity . Alternatively, ethanol/water (7:3) can be used for less polar analogs. Always perform hot filtration to remove insoluble impurities before cooling .

Advanced: How to analyze reaction byproducts or unexpected adducts?

Methodological Answer:

Use high-resolution mass spectrometry (HR-MS) to identify molecular formulas of byproducts. For structural elucidation, isolate compounds via preparative TLC and analyze with NOESY NMR to confirm spatial arrangements. Cross-reference with X-ray crystallography if crystalline .

Advanced: Can computational modeling predict its interactions with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) can simulate binding to enzymes like bacterial FabH (a target for antimicrobials). Use the compound’s crystal structure (from ) to generate force-field parameters. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.